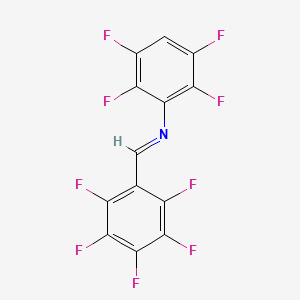![molecular formula C17H16ClNOS B14347857 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL CAS No. 98095-84-2](/img/structure/B14347857.png)
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a chlorine atom at the seventh position and a methylamino group at the ninth position, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a biphenyl derivative.
Introduction of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use as an antipsychotic agent due to its structural similarity to other thioxanthenes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as dopamine receptors, which are implicated in its antipsychotic effects.
Pathways Involved: It may modulate neurotransmitter signaling pathways, leading to alterations in neuronal activity and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene used as an antipsychotic agent.
Thiothixene: Known for its use in the treatment of schizophrenia.
Uniqueness
7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other thioxanthenes. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects.
Propiedades
Número CAS |
98095-84-2 |
|---|---|
Fórmula molecular |
C17H16ClNOS |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
7-chloro-9-[3-(methylamino)propylidene]thioxanthen-4-ol |
InChI |
InChI=1S/C17H16ClNOS/c1-19-9-3-5-12-13-4-2-6-15(20)17(13)21-16-8-7-11(18)10-14(12)16/h2,4-8,10,19-20H,3,9H2,1H3 |
Clave InChI |
PUOJURMVADTYMN-UHFFFAOYSA-N |
SMILES canónico |
CNCCC=C1C2=C(C(=CC=C2)O)SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


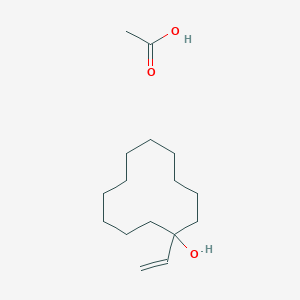
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)

![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
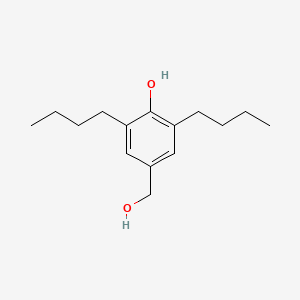

![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)


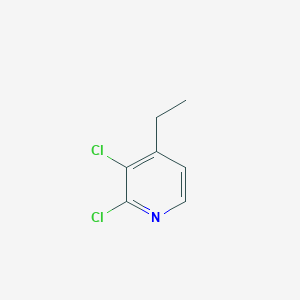

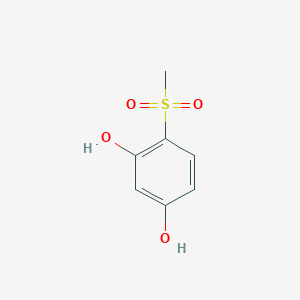
![methyl 4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzoate](/img/structure/B14347852.png)
